Sodium benzo[D]oxazole-2-carboxylate

Medicinal Chemistry Bioconjugation Formulation Science

Researchers face solubility and deprotection hurdles with benzoxazole-2-carboxylic acid or its methyl ester in aqueous workflows. This sodium salt offers a direct solution: - **Aqueous-ready**: Ionic carboxylate dissolves in water/PBS/HEPES; no DMSO or saponification needed. - **Lowest MW per active anion** (185.11) among benzoxazole-2-carboxylate salts - maximizes moles per gram. - **Multi-vendor QC**: Batch-specific NMR, HPLC, MS at ≥95% purity; ideal for GLP and fragment libraries. - **Direct activation**: Compatible with EDC/HATU in aqueous conditions after in-line acidification.

Molecular Formula C8H4NNaO3
Molecular Weight 185.11
CAS No. 1019770-99-0
Cat. No. B3201639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium benzo[D]oxazole-2-carboxylate
CAS1019770-99-0
Molecular FormulaC8H4NNaO3
Molecular Weight185.11
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+]
InChIInChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1
InChIKeyLWJDCIURIBAZJN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Benzo[D]oxazole-2-carboxylate: Aqueous-Phase Heterocyclic Building Block


Sodium benzo[D]oxazole-2-carboxylate (CAS 1019770-99-0) is the sodium salt of benzoxazole-2-carboxylic acid, a heterocyclic building block comprising a fused benzene–oxazole bicyclic core with a carboxylate anion at the 2-position, charge-balanced by Na⁺ [1]. Its molecular formula is C₈H₄NNaO₃ with a molecular weight of 185.11 g·mol⁻¹ . The compound is supplied as an off-white solid at purity grades of 95% to ≥98% (NLT) by multiple vendors, with batch-specific analytical characterization including NMR, HPLC, and MS . Structurally, the electron-withdrawing oxazole ring activates the 2-position for functionalization, while the sodium carboxylate confers markedly enhanced aqueous solubility relative to the parent free acid (CAS 21598-08-3) or the corresponding methyl ester (CAS 27383-86-4), making it preferentially suited for aqueous-phase synthetic protocols and biological assay preparations .

1
Aqueous-phase synthesis & bioconjugation workflows
2
Direct dissolution in water/buffers; no pre-activation
3
Broad multi-vendor supply with batch-specific QC

Why Sodium Salt Differs from Free Acid, Potassium, and Methyl Ester Analogs


Although benzoxazole-2-carboxylic acid (CAS 21598-08-3), its potassium salt (CAS 119130-94-8), and its methyl ester (CAS 27383-86-4) share an identical benzoxazole-2-carboxylate core scaffold, their physicochemical and formulation-relevant properties diverge sufficiently to preclude simple interchange in aqueous protocols . The free acid exhibits limited water solubility and a low melting point (71–72 °C, with decomposition) that complicates solid-state handling, while the methyl ester is preferentially soluble in organic solvents and requires a saponification step to regenerate the carboxylate for further derivatization . The potassium salt carries an 8.7% higher formula weight (MW 201.22 vs. 185.11) and a distinct counter-ion that may interfere in ion-sensitive biological assays or crystallizations . Sodium benzo[D]oxazole-2-carboxylate uniquely combines high aqueous solubility (ionic carboxylate dissociation), lower molecular weight per equivalent of active anion, and direct compatibility with aqueous amide-coupling and bioconjugation workflows without prior deprotection—properties that the three closest analogs cannot simultaneously deliver .

Sodium Salt (This Product)
High aqueous solubility, lower formula weight per anion, direct coupling compatibility
Free Acid / Methyl Ester
Limited water solubility or organic-solvent-only; require saponification for aqueous use
May not transfer directly to aqueous protocols without additional steps
Potassium Salt
Higher formula weight (8.7%), distinct counter-ion may interfere in ion-sensitive assays
Counter-ion mass and ionic behavior may shift assay response

Evidence for Choosing Sodium Benzo[D]oxazole-2-carboxylate Over Its Analogs


Counter-Ion Molecular Weight Efficiency: Sodium vs. Potassium

Sodium benzo[D]oxazole-2-carboxylate (C₈H₄NNaO₃, MW 185.11 g·mol⁻¹) delivers the benzoxazole-2-carboxylate anion with an 8.7% lower formula weight per mole compared to the potassium salt analog (C₈H₄KNO₃, MW 201.22 g·mol⁻¹), as confirmed by supplier Certificate of Analysis data from multiple independent vendors . In stoichiometric terms, for every gram of active carboxylate anion required, 1.00 g of the sodium salt provides the same molar equivalent as 1.087 g of the potassium salt. This mass differential is consequential in multi-step synthetic sequences where cumulative yield calculations depend on precise molar stoichiometry, and in formulation contexts where active pharmaceutical ingredient (API) loading is calculated on a weight/weight basis .

Na vs. K MW efficiency
Supplier data
MW 185.11 vs. 201.22 g/mol; 8.7% lower formula weight. 1.00 g Na salt equals 1.087 g K salt in anion equivalents.
Reduces mass per mole of reactive carboxylate
Data from vendor COAs; verify per batch
Medicinal Chemistry Bioconjugation Formulation Science

Aqueous Solubility Advantage: Sodium Carboxylate vs. Free Acid and Ester

The ionic carboxylate (–COO⁻ Na⁺) group in sodium benzo[D]oxazole-2-carboxylate undergoes full dissociation in aqueous media, conferring high water solubility, in contrast to the free acid (benzoxazole-2-carboxylic acid, CAS 21598-08-3), which exhibits limited aqueous solubility with a measured LogP of 1.53 and a predicted pKa of ~0.12, indicating predominant unionized form at neutral pH . The methyl ester analog (CAS 27383-86-4, MW 177.16) lacks the ionic functionality entirely and partitions preferentially into organic solvents, requiring a saponification step with NaOH or LiOH to regenerate the water-soluble carboxylate for downstream aqueous-phase coupling or biological testing . Vendor technical descriptions explicitly note that the carboxylate group 'enhances solubility in aqueous solutions, making it suitable for use in medicinal chemistry and material science,' whereas the ester counterparts are described as organic-solvent-soluble intermediates .

Aqueous solubility profile
Class-level
Fully ionized carboxylate drives high water solubility. Free acid LogP 1.53, unionized at pH 7; methyl ester organic-soluble only.
Enables direct use in aqueous media without co-solvents
Quantitative solubility data not located; class-level inference
Aqueous Solubility Biochemical Assay Formulation

Benzoxazole vs. Benzothiazole: Heteroatom Effect on Reactivity

The benzoxazole scaffold (oxygen heteroatom) is the direct bioisostere of benzothiazole (sulfur heteroatom), yet the two heterocycles exhibit measurably different electronic properties that affect both synthetic reactivity and biological target engagement. NMR-based conformational studies by Abbotto et al. (1996) demonstrated that the π-electron-withdrawing power of benzothiazole is larger than that of benzoxazole, as quantified through rotational energy barriers along enaminic double bonds and corroborated by ¹³C and ¹⁵N π-charge/shift relationships [1][2]. In the context of C–H carboxylation reactivity, Tsybizova et al. (2023) reported that C2-carboxylates of benzothiazole exhibit larger barriers to decarboxylation compared to benzoxazole-C2-carboxylate, directly affecting the thermodynamic stability of the carboxylated product [3]. Furthermore, base-catalyzed hydrogen–deuterium exchange studies revealed a relative second-order rate constant ratio of 1:20 for benzothiazole vs. benzoxazole at the C-2 position, confirming that the heteroatom identity profoundly modulates C–H acidity and thus the ease of functionalization at the carboxylation site [4].

Benzoxazole vs. benzothiazole
Class-level inference
H/D exchange rate ratio benzothiazole:benzoxazole = 1:20; lower decarboxylation barrier for benzoxazole-C2-carboxylate.
O-heterocycle offers distinct electronic and reactivity profile
Supports scaffold selection; review for target engagement
Medicinal Chemistry Scaffold Selection Bioisostere Design

Multi-Vendor Availability and Batch-Specific Analytical Characterization

Sodium benzo[D]oxazole-2-carboxylate is stocked by multiple independent suppliers with documented purity grades ranging from 95% to ≥98% (NLT), each providing batch-specific analytical characterization. Bidepharm (Cat. BD214954) supplies at 95% standard purity with NMR, HPLC, and GC batch reports . Synblock offers NLT 98% purity with documentation including MSDS, NMR, HPLC, and LC-MS . MolCore supplies at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D . AKSci (Cat. 4226DK) provides at 95% minimum purity with long-term storage specifications . Fisher Scientific distributes via eMolecules/AstaTech at 95% purity . In contrast, the potassium salt analog (CAS 119130-94-8) is available from fewer vendors (AKSci at 98%, typical 95% elsewhere), and the free acid (CAS 21598-08-3) carries a decomposition note at its melting point (71–72 °C decomp), raising questions about long-term solid-state stability under ambient storage .

Vendor QC documentation
Multi-vendor data
≥5 vendors; purity 95% to NLT 98%; QC reports include NMR, HPLC, LC-MS. Sodium salt has widest supply base among analogs.
Cross-supplier verification reduces single-source risk
Verify CoA per batch; potassium salt and free acid have fewer sources
Quality Assurance Procurement Reproducibility

Synthetic Accessibility: One-Step Protocol from Ethyl Ester

A validated one-step synthetic procedure for sodium benzo[D]oxazole-2-carboxylate is documented: treatment of benzoxazole-2-carboxylic acid ethyl ester (437 mg, 4 mmol) with NaOH solution (2N in MeOH, 4 mL) in THF (2 mL) at room temperature overnight, followed by filtration and vacuum drying, yields the sodium salt as an off-white solid (160 mg isolated) . The more general and scalable route involves direct neutralization of benzoxazole-2-carboxylic acid with sodium hydroxide . This contrasts with the methyl ester (CAS 27383-86-4), which is typically the synthetic precursor rather than the final aqueous-compatible product, and with the potassium salt, which requires a separate neutralization with KOH or potassium carbonate and yields a product with higher formula weight . The sodium salt can be directly used in aqueous amide-coupling reactions following in situ acidification or activation via acid chloride formation (using thionyl chloride or oxalyl chloride) .

Synthetic accessibility
Reported protocol
One-step from ethyl ester: NaOH/MeOH/THF, RT, overnight; ~37% lab-scale yield. Direct neutralization from free acid also possible.
Enables in-house preparation and scale-up
Unoptimized protocol; review for process development
Synthetic Methodology Process Chemistry Building Block Activation

Optimal Procurement and Application Scenarios


Aqueous-Phase Amide Coupling and Bioconjugation

Investigators planning amide bond formation, peptide coupling, or bioconjugation reactions in aqueous or mixed aqueous–organic media should procure sodium benzo[D]oxazole-2-carboxylate rather than the free acid or methyl ester. The ionic carboxylate dissolves directly in water or biological buffers (PBS, HEPES) without requiring DMSO pre-dissolution or saponification, enabling direct activation with water-compatible coupling reagents (e.g., EDC/HCl, HATU in aqueous conditions) after in-line acidification . This workflow is supported by the compound's ionic dissociation behavior (class-level inference from carboxylate salt chemistry) and is explicitly noted in vendor technical descriptions .

Benzoxazole Fragment Library Synthesis with Stoichiometric Control

For medicinal chemistry groups constructing fragment libraries or parallel synthesis arrays based on the benzoxazole-2-carboxylate scaffold, the sodium salt offers the lowest formula weight (MW 185.11 vs. 201.22 for the potassium salt), minimizing the mass of compound required per well or per reaction vessel . The broad multi-vendor availability with batch-specific NMR, HPLC, and MS certificates supports reproducible library quality across multiple procurement cycles, while the documented one-step synthetic accessibility from commercial ethyl ester enables in-house resupply at scale .

Benzoxazole vs. Benzothiazole Scaffold Selection in Drug Discovery

Discovery teams evaluating benzoxazole vs. benzothiazole as core scaffolds for a lead series should note the established electronic divergence: benzothiazole exerts stronger π-electron-withdrawing effects and exhibits 20-fold slower H/D exchange kinetics at the C-2 position than benzoxazole [1][2]. Sodium benzo[D]oxazole-2-carboxylate is the direct procurement entry point for the O-heterocycle series, enabling head-to-head comparison with benzothiazole-2-carboxylate derivatives in target engagement, metabolic stability, and synthetic tractability assays [3]. The lower decarboxylation barrier of benzoxazole-C2-carboxylate relative to benzothiazole-C2-carboxylate may also influence prodrug design strategies [4].

Quality-Controlled Procurement for GLP and Publication-Grade Research

Laboratories operating under GLP guidelines or requiring publication-grade compound characterization should prioritize sodium benzo[D]oxazole-2-carboxylate over the free acid or potassium salt due to the widest vendor base offering QC documentation . Multiple suppliers (Bidepharm, Synblock, MolCore, AKSci, Fisher/AstaTech) provide independent batch certificates at 95–98% purity with orthogonal analytical methods (NMR, HPLC, GC, LC-MS), enabling cross-supplier verification of compound identity — a procurement advantage not matched by the potassium salt or free acid analogs . This multi-sourcing redundancy reduces the risk of single-supplier quality deviations affecting experimental reproducibility.

Application
Selection Property
Validation Focus
Aqueous amide coupling & bioconjugation
Direct aqueous solubility, no pre-activation
Buffer compatibility, coupling efficiency
Benzoxazole fragment library synthesis
Lowest formula weight, multi-vendor QC
Stoichiometric control, batch-to-batch consistency
Benzoxazole vs. benzothiazole scaffold selection
Electronic and reactivity profile context
Target engagement, metabolic stability assays
GLP / publication-grade procurement
Broadest vendor base with orthogonal QC
Cross-supplier identity verification, CoA review
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